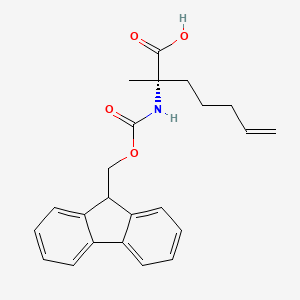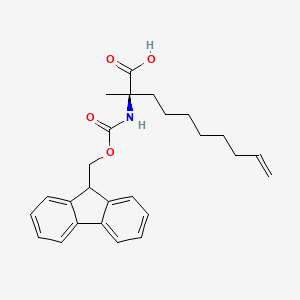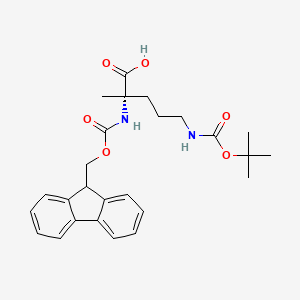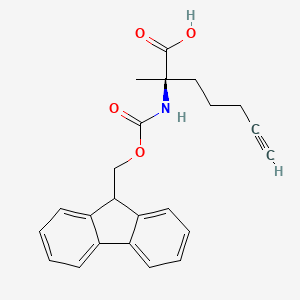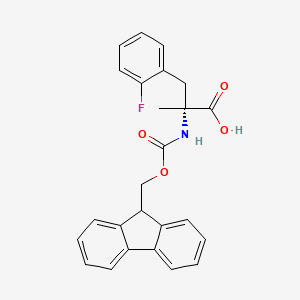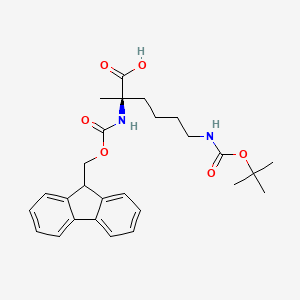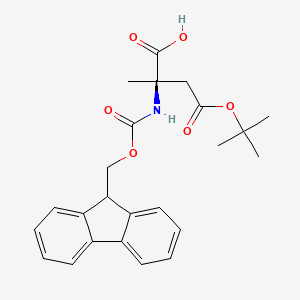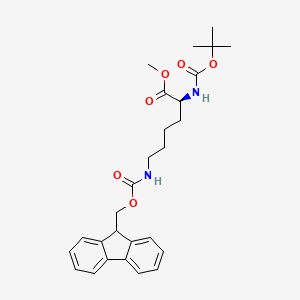
Boc-Lys(Fmoc)-OMe
描述
“Boc-Lys(Fmoc)-OMe” is a derivative of the amino acid lysine . It is used as a reagent in Fmoc solid-phase peptide synthesis . The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .Molecular Structure Analysis
The molecular formula of “this compound” is C26H32N2O6 . Its molecular weight is 468.54 g/mol . The InChI key is UMRUUWFGLGNQLI-QFIPXVFZSA-N .Chemical Reactions Analysis
“this compound” is used in Fmoc solid-phase peptide synthesis . The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has an optical activity of [α]20/D −12±1°, c = 1% in DMF . It is stored at a temperature of 2-8°C .科学研究应用
凝胶化和纳米材料:Fmoc 或 Boc 单取代的环 (L-Lys-L-Lys)s,分别使用 Fmoc N-羟基琥珀酰亚胺酯 (Fmoc-OSu) 和二叔丁基碳酸酯 [(Boc)2O] 合成,已被发现可用作有效的有机凝胶剂。它们可以在各种溶剂中形成稳定的热可逆有机凝胶,并自组装成 3D 纳米结构,如纳米纤维、纳米带或纳米管。这在新型纳米材料和基于凝胶的应用的开发中具有意义 (Zong 等人,2016)。
肽合成:研究表明 Fmoc-L-Lys(Boc)-OMe 在多肽合成中很有用。它已被用于在合成过程中保护氨基,证明了产率和纯度的提高,这在肽合成和药物应用中至关重要 (Zhao & Key, 2013)。
放射性药物:赖氨酸的衍生物 Fmoc-Lys(Boc)-OH 已被用于合成用于医学应用(如成像和治疗)的放射性标记肽。它在固相肽合成中的作用允许放射性标记剂的位点特异性掺入,从而提高了放射性药物的有效性和精确度 (Surfraz 等人,2007)。
固相肽合成 (SPPS):该化合物已用于合成含有单甲基化赖氨酸的肽,证明了其在精确高效合成修饰肽中的用途,这在研究和治疗应用中都很重要 (Huang 等人,2007)。
前药开发:在癌症研究中,赖氨酸的衍生物如 Boc-Lys(Fmoc)-OMe 已被探索用于开发可以在癌细胞中选择性激活的前药。这种方法旨在提高癌症治疗的选择性和有效性 (Ueki 等人,2016)。
作用机制
Target of Action
Boc-Lys(Fmoc)-OMe is a derivative of the amino acid lysine, which is used as a reagent in Fmoc solid-phase peptide synthesis . The primary targets of this compound are the peptide sequences that are being synthesized .
Mode of Action
The compound interacts with its targets by coupling with the peptide sequences during the synthesis process . This interaction results in the incorporation of the lysine derivative into the peptide sequence, thereby influencing the properties of the resulting peptide.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound plays a crucial role in the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin .
安全和危害
未来方向
生化分析
Biochemical Properties
Boc-Lys(Fmoc)-OMe is primarily used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino groups of lysine during the synthesis process . The Fmoc group protects the α-amino group, while the Boc group protects the ε-amino group. This dual protection is essential for the selective deprotection and coupling of amino acids, ensuring the correct sequence of the peptide chain.
In biochemical reactions, this compound interacts with various enzymes and proteins involved in peptide synthesis. For instance, it is used in the synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin . Additionally, it is involved in the Fmoc-based peptide synthesis of bis-naphthalene diimide, a threading intercalator .
Cellular Effects
This compound influences various cellular processes, particularly in the context of peptide synthesis. It affects cell function by facilitating the synthesis of peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound can interact with cell surface receptors, influencing signal transduction pathways and altering cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group is removed using a base such as piperidine, exposing the α-amino group for coupling reactions . The Boc group is removed using an acid such as trifluoroacetic acid (TFA), exposing the ε-amino group . These deprotection steps are crucial for the stepwise assembly of peptide chains, allowing for the precise synthesis of peptides with desired sequences.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors influencing its effectiveness in peptide synthesis. The compound is stable under standard storage conditions (2-8°C) but can degrade over time if exposed to moisture or extreme temperatures . Long-term studies have shown that this compound maintains its protective properties, ensuring the integrity of the synthesized peptides .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At optimal dosages, the compound facilitates efficient peptide synthesis without causing adverse effects . At high doses, there may be toxic effects due to the accumulation of deprotected amino groups, which can interfere with normal cellular functions .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The deprotection of the Fmoc and Boc groups is a key step in these pathways, allowing for the sequential addition of amino acids to the growing peptide chain . Enzymes such as piperidine and TFA play a crucial role in these deprotection steps, ensuring the correct assembly of the peptide .
Transport and Distribution
Within cells, this compound is transported and distributed to specific sites where peptide synthesis occurs. The compound interacts with transporters and binding proteins that facilitate its localization to the endoplasmic reticulum and other organelles involved in protein synthesis . This targeted distribution ensures the efficient synthesis of peptides within the cellular environment .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the endoplasmic reticulum and Golgi apparatus, where peptide synthesis takes place . The presence of targeting signals and post-translational modifications directs the compound to these compartments, ensuring its involvement in the synthesis of peptides .
属性
IUPAC Name |
methyl (2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-26(32)29-23(24(30)33-4)15-9-10-16-28-25(31)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,31)(H,29,32)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSZDVABASFMMF-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718456 | |
| Record name | Methyl N~2~-(tert-butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133628-28-1 | |
| Record name | Methyl N~2~-(tert-butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




